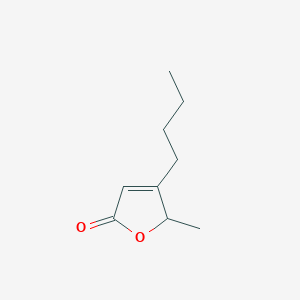

2(5H)-Furanone, 4-butyl-5-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2(5H)-Furanone, 4-butyl-5-methyl- is an organic compound with the molecular formula C9H14O2 It belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-butyl-5-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-butyl-5-methyl-2(5H)-furanone with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of 2(5H)-Furanone, 4-butyl-5-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-butyl-5-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where the butyl or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Dihydrofuranone or tetrahydrofuranone.

Substitution: Halogenated furanones or alkylated derivatives.

Scientific Research Applications

2(5H)-Furanone, 4-butyl-5-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-butyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

- 2(5H)-Furanone, 4-butyl-5-ethyl-

- 2(5H)-Furanone, 4-butyl-5-propyl-

- 2(5H)-Furanone, 4-butyl-5-isopropyl-

Uniqueness

2(5H)-Furanone, 4-butyl-5-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2(5H)-furanone derivatives like 4-butyl-5-methyl-2(5H)-furanone?

Answer: The synthesis typically involves cyclization reactions or functionalization of pre-existing furanone scaffolds. For example:

- Lactonization of hydroxyl acids : 4-Butyl-5-methyl derivatives can be synthesized via acid-catalyzed cyclization of γ-hydroxy acids under dehydrating conditions .

- Functional group interconversion : Substituted furanones are often synthesized by introducing alkyl groups (e.g., butyl and methyl) via nucleophilic addition or radical coupling to a 2(5H)-furanone backbone. Optimizing reaction conditions (e.g., temperature, solvent, catalyst) is critical for regioselectivity .

- Stereochemical control : Chiral centers (e.g., at C4 or C5) require asymmetric catalysis or chiral auxiliaries, as demonstrated in enantioselective syntheses of related furanones .

Key Data :

| Method | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| Lactonization | 60–75 | Moderate | |

| Radical coupling | 45–65 | High |

Q. What analytical techniques are recommended for characterizing 4-butyl-5-methyl-2(5H)-furanone?

Answer:

- NMR spectroscopy : 1H and 13C NMR can confirm substitution patterns and stereochemistry. For example, coupling constants in 1H NMR distinguish cis/trans isomers .

- Gas Chromatography (GC) : Retention indices (RI) on polar (e.g., DB-Wax) and non-polar (e.g., HP-5MS) columns help assess purity and compare with known derivatives (see table below) .

- Mass spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For 4-butyl-5-methyl derivatives, expect m/z = 156.22 (C9H16O2) .

GC Parameters :

| Column Type | Active Phase | RI | Reference |

|---|---|---|---|

| Capillary | DB-Wax | 1767 | |

| Capillary | HP-5MS | 915.6 |

Advanced Research Questions

Q. How can computational chemistry guide the design of 4-butyl-5-methyl-2(5H)-furanone derivatives with enhanced reactivity?

Answer:

- Molecular Orbital Analysis : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capabilities. For example, methyl/butyl substituents lower the energy gap (ΔE = 4.5 eV), enhancing reactivity in electrophilic additions .

- LogP predictions : Hydrophobicity (LogP ≈ 2.8) can be optimized for bioactivity by modifying alkyl chain lengths .

- Transition state modeling : Simulates reaction pathways (e.g., Diels-Alder cycloadditions) to identify steric/electronic barriers .

Key Computational Results :

| Parameter | 4-Butyl-5-Methyl Derivative | Reference |

|---|---|---|

| HOMO (eV) | -6.2 | |

| LUMO (eV) | -1.7 | |

| Dipole Moment (D) | 2.3 |

Q. How can contradictions in reported bioactivity data for furanone derivatives be resolved?

Answer:

- Structure-activity relationship (SAR) studies : Compare substituent effects across analogs. For example, 5-methyl groups may enhance antifungal activity, while butyl chains improve membrane permeability .

- Standardized bioassays : Discrepancies often arise from variations in assay conditions (e.g., microbial strains, solvent controls). Replicate studies under OECD guidelines are recommended .

- Metabolic stability tests : Assess degradation pathways (e.g., lactone ring hydrolysis) to differentiate intrinsic activity from artifact effects .

Q. What catalytic systems are effective for asymmetric synthesis of 4-butyl-5-methyl-2(5H)-furanone?

Answer:

- Chiral Lewis acids : Scandium(III)-pybox complexes achieve enantiomeric excess (ee) >85% in cycloadditions .

- Organocatalysts : Proline derivatives catalyze Michael additions to furanone scaffolds with ee ≈ 70–80% .

- Enzyme-mediated synthesis : Lipases (e.g., Candida antarctica) enable kinetic resolution of racemic mixtures .

Optimization Table :

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Sc(III)-pybox | 88 | 72 | |

| L-Proline | 75 | 65 |

Q. How does the alkyl chain length (butyl vs. methyl) affect the physicochemical properties of 2(5H)-furanones?

Answer:

- Thermal stability : Butyl substituents increase boiling points (e.g., ΔT ≈ 30°C compared to methyl) due to van der Waals interactions .

- Solubility : Longer alkyl chains reduce water solubility (methyl: 12 mg/mL; butyl: 2 mg/mL) .

- Crystallinity : Methyl derivatives form more ordered crystals (melting point = 98°C vs. butyl’s 45°C) .

Q. What mechanistic insights explain the regioselectivity of electrophilic additions to 4-butyl-5-methyl-2(5H)-furanone?

Answer:

- Electronic effects : The electron-withdrawing lactone carbonyl directs electrophiles to C3 (α to carbonyl) via resonance stabilization .

- Steric hindrance : Bulky butyl groups at C4 shield the adjacent position, favoring reactions at C3 .

- DFT simulations : Transition state energies are lower for C3 attack (ΔG‡ = 18 kcal/mol) vs. C5 (ΔG‡ = 24 kcal/mol) .

Q. How can gas chromatography-mass spectrometry (GC-MS) differentiate between structural isomers of alkylated furanones?

Answer:

- Retention indices (RI) : Compare experimental RI values with databases. For example, 4-butyl-5-methyl-2(5H)-furanone has RI = 1745 on DB-Wax, while 5-butyl-4-methyl isomers show RI = 1732 .

- Fragmentation patterns : Methyl groups produce characteristic m/z = 43 (CH3CO+), while butyl chains yield m/z = 57 (C4H9+) .

Properties

CAS No. |

54145-08-3 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-butyl-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-8-6-9(10)11-7(8)2/h6-7H,3-5H2,1-2H3 |

InChI Key |

NPHGQBFFGSQNDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)OC1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.